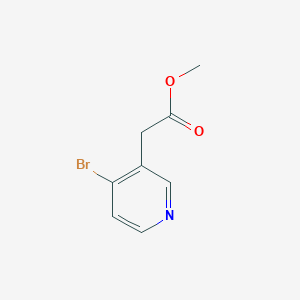
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a chloro-substituted indolinone moiety and a hydroxycyclopentanecarboxamide group, contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Chlorination: Introduction of the chloro group at the 5-position of the indolinone ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydroxycyclopentanecarboxamide Moiety: The hydroxycyclopentanecarboxamide group can be synthesized through a series of reactions involving cyclopentanone and suitable amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Cyclopentanecarboxamide Derivatives: Compounds with similar cyclopentanecarboxamide groups but different aromatic substituents.
Uniqueness
The uniqueness of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H21ClN2O4 |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
(1R,4S)-2-[5-chloro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-28-18-5-3-2-4-14(18)21(15-10-12(25)9-13(15)19(23)26)16-8-11(22)6-7-17(16)24-20(21)27/h2-8,12-13,15,25H,9-10H2,1H3,(H2,23,26)(H,24,27)/t12-,13-,15?,21?/m1/s1 |
InChI-Schlüssel |
WKOOFKOGZFKIMT-KDNPMRGWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4C[C@@H](C[C@H]4C(=O)N)O |
Kanonische SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4CC(CC4C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


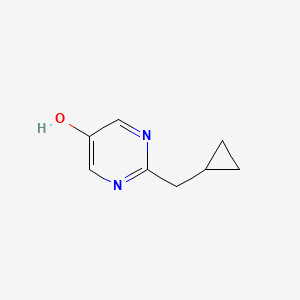
![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)


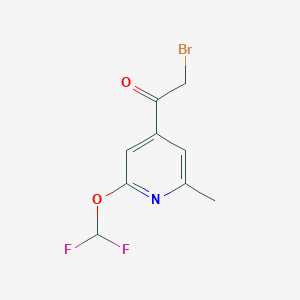
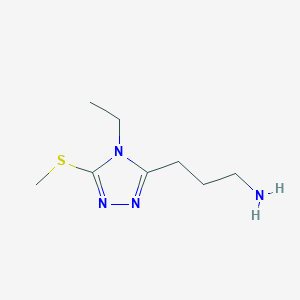

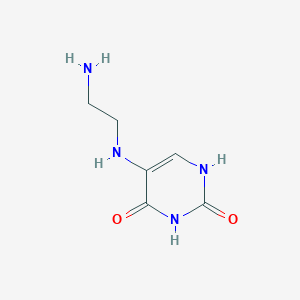
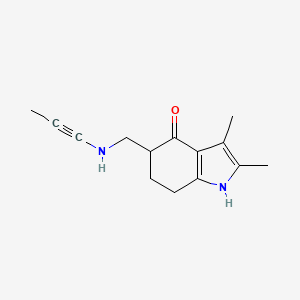
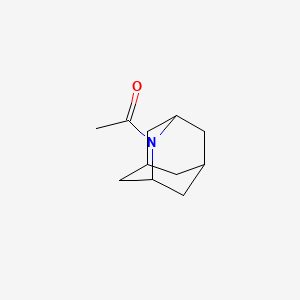

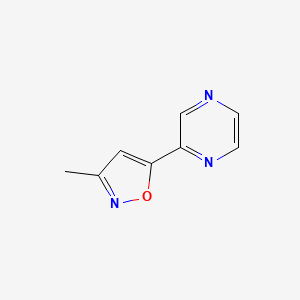
![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
